molecular formula C17H27N3O4S B2724646 4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034295-89-9

4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2724646
CAS No.: 2034295-89-9
M. Wt: 369.48
InChI Key: NLOTVGBJMJFMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a dimethylcarboxamide group and a sulfonamido-methyl moiety. The sulfonamide group is further functionalized with a 4-methoxy-2-methylphenyl ring, conferring distinct electronic and steric properties. Its molecular formula is inferred as C₁₈H₂₇N₃O₄S (molecular weight ~381.5 g/mol), with key functional groups including the piperidine ring, carboxamide, and sulfonamide linkages.

Properties

IUPAC Name

4-[[(4-methoxy-2-methylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-13-11-15(24-4)5-6-16(13)25(22,23)18-12-14-7-9-20(10-8-14)17(21)19(2)3/h5-6,11,14,18H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOTVGBJMJFMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a piperidine ring, a sulfonamide group, and a methoxy-substituted aromatic ring. The molecular formula is C15H22N2O3SC_{15}H_{22}N_{2}O_{3}S with a molecular weight of approximately 306.41 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an antimicrobial and anticancer agent. Here are key findings from recent studies:

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing sulfonamide groups have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. A study demonstrated that related sulfonamide derivatives displayed effective inhibition against various bacterial strains, suggesting that the target compound may share similar mechanisms of action .

Anticancer Properties

The anticancer activity of compounds with piperidine structures has been documented in several studies. For example:

  • A derivative similar to the target compound was tested against human cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The results indicated that these compounds exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL, demonstrating potent antiproliferative effects .
  • The mechanism of action was linked to the induction of apoptosis and cell cycle arrest in cancer cells, which is a common pathway for anticancer agents .

The biological activity of 4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.

Case Studies

Several studies have explored the efficacy and safety profiles of compounds related to 4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide :

Study 1: Antiviral Activity

A study evaluated the antiviral potential of structurally related compounds against Hepatitis B virus (HBV). The results indicated that certain derivatives could inhibit HBV replication effectively, suggesting that modifications in the chemical structure could enhance antiviral properties .

Study 2: Toxicity Assessment

In toxicity studies conducted on mice, the median lethal dose (LD50) for related compounds was determined to be relatively high (448 mg/kg), indicating low acute toxicity. This finding supports the potential for therapeutic use while minimizing adverse effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules based on structural features, functional groups, and inferred physicochemical properties.

Piperidine Carboxamide Derivatives
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Differences vs. Target Compound Source
4-(Dimethylamino)-N,N-dimethylpiperidine-1-carboxamide () Piperidine core with dimethylcarboxamide; lacks sulfonamido-methyl group ~171.2 Absence of sulfonamide moiety reduces potential for hydrogen bonding and sulfonamide-based target interactions.
N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide () Piperidine-4-carboxamide with 4-methylphenylsulfonyl and acetylamino groups 415.51 Sulfonyl group attached to 4-methylphenyl (vs. 4-methoxy-2-methylphenyl in target); acetylamino substituent increases polarity.

Analysis :

  • The N,N-dimethylpiperidine-1-carboxamide moiety increases lipophilicity compared to ’s dimethylamino variant, which may influence membrane permeability .
Sulfonamide-Containing Analogues
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Differences vs. Target Compound Source
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide () Biphenyl carboxamide with fluorophenyl and hydroxyphenyl groups; lacks piperidine core Not reported Carboxamide linkage differs in aromatic substitution pattern; absence of sulfonamide limits sulfonamide-mediated interactions.
N'-Methyl-N'-hydroxycarbamoyl-D-phenylglycine benzhydrylamide () Hydroxyurea derivative with benzhydryl and phenylglycine groups Not reported Hydroxyurea functionality replaces sulfonamide; benzhydryl group introduces bulkier aromaticity.

Analysis :

  • The target compound’s sulfonamido-methyl group provides a rigid, planar structure conducive to binding enzymes or receptors requiring π-π stacking or hydrogen bonding, unlike the hydroxyurea derivatives in .
  • Fluorophenyl or hydroxyphenyl substituents () may confer different electronic effects compared to the methoxy-methylphenyl group in the target, altering solubility and target affinity .
Functional Group Impact on Physicochemical Properties
Property Target Compound Compound Compound
LogP (estimated) ~2.5 (moderate lipophilicity) ~3.1 (higher due to acetylamino phenyl) ~1.2 (lower, lacks sulfonamide)
Hydrogen Bond Donors 2 (sulfonamide NH and carboxamide NH) 3 (additional acetylamino NH) 1 (carboxamide NH)
Polar Surface Area ~90 Ų ~110 Ų ~40 Ų

Inferences :

  • Higher polar surface area in ’s compound suggests reduced blood-brain barrier penetration compared to the target molecule .

Preparation Methods

Key Structural Components and Synthetic Strategy

The molecule comprises two critical functional groups:

  • N,N-Dimethylpiperidine-1-carboxamide : A dimethyl-substituted piperidine ring with a carboxamide group at position 1.
  • 4-((4-Methoxy-2-methylphenylsulfonamido)methyl) : A sulfonamide-linked aromatic substituent (4-methoxy-2-methylphenyl) attached via a methylene bridge to position 4 of the piperidine.

Synthetic approaches typically involve:

  • Piperidine Functionalization : Introducing substituents at positions 1 and 4.
  • Sulfonamide Formation : Coupling aromatic sulfonyl chlorides with amines.
  • Carboxamide Synthesis : Using active esters or coupling agents to form the amide bond.

Synthetic Routes for the Piperidine Core

N,N-Dimethylpiperidine-1-Carboxamide Formation

The piperidine core is synthesized with N,N-dimethyl groups and a carboxamide at position 1. Common methods include:

Method 1: Direct Amidation of Piperidine-1-Carboxylic Acid
  • Piperidine-1-carboxylic acid is reacted with dimethylamine using a coupling agent (e.g., 1,1′-carbonyldiimidazole (CDI) or PCl₃ with N-methyl-N-methoxyamine).
  • Example :
    • Reagents : Piperidine-1-carboxylic acid, CDI, N,N-dimethylamine, acetonitrile.
    • Conditions : Reflux at 80–100°C for 3–6 hours.
    • Yield : ~85–95% (analogous to reported piperidine amidations).
Method 2: Protection-Deprotection Strategy
  • tert-Butyl piperidine-1-carboxylate is synthesized and deprotected to yield the carboxylic acid.
  • Amidation proceeds with dimethylamine under mild conditions.
    • Reagents : tert-Butyl piperidine-1-carboxylate, trifluoroacetic acid (TFA), dimethylamine.
    • Conditions : Room temperature, 12 hours.

Sulfonamide-Methyl Group Introduction

Sulfonamide Formation

The sulfonamide group is introduced via nucleophilic substitution or coupling:

Method 1: Reaction of Sulfonyl Chloride with Amine
  • 4-Methoxy-2-methylbenzenesulfonyl chloride reacts with 4-aminomethylpiperidine .
  • Example :
    • Reagents : 4-Methoxy-2-methylbenzenesulfonyl chloride, 4-aminomethylpiperidine, pyridine.
    • Conditions : Dichloromethane, 0°C to room temperature, 6–8 hours.
    • Yield : ~80–90% (based on analogous sulfonamide syntheses).
Method 2: Alkylation of Piperidine
  • 4-Bromomethylpiperidine undergoes displacement with 4-methoxy-2-methylbenzenesulfonamide .
  • Example :
    • Reagents : 4-Bromomethylpiperidine, 4-methoxy-2-methylbenzenesulfonamide, K₂CO₃.
    • Conditions : DMF, 60–80°C, 12 hours.

Integrated Synthesis Pathways

Linear Synthesis

  • Step 1 : Synthesize N,N-dimethylpiperidine-1-carboxamide (Methods 1 or 2).
  • Step 2 : Introduce the sulfonamide-methyl group via alkylation or sulfonamide coupling.
Example Pathway
Step Reagents/Conditions Product Yield
1 Piperidine-1-carboxylic acid + CDI + N,N-dimethylamine, acetonitrile, reflux N,N-Dimethylpiperidine-1-carboxamide 85–95%
2 4-Bromomethylpiperidine + 4-methoxy-2-methylbenzenesulfonamide, K₂CO₃, DMF, 80°C 4-((4-Methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide 70–85%

Convergent Synthesis

  • Step 1 : Prepare 4-methoxy-2-methylbenzenesulfonamide .
  • Step 2 : Attach the sulfonamide-methyl group to N,N-dimethylpiperidine-1-carboxamide .
Example Pathway
Step Reagents/Conditions Product Yield
1 4-Methoxy-2-methylbenzenesulfonyl chloride + NH₃, pyridine, CH₂Cl₂ 4-Methoxy-2-methylbenzenesulfonamide 90%
2 4-Bromomethyl-N,N-dimethylpiperidine-1-carboxamide + 4-methoxy-2-methylbenzenesulfonamide, K₂CO₃, DMF Target compound 75–80%

Critical Reaction Parameters and Optimization

Amidation Efficiency

Coupling Agent Solvent Temperature Yield Reference
CDI Acetonitrile 80°C 85–95%
PCl₃ + N-Me-N-MeO-NH₂ Toluene 60°C 93–97%
EDC/HOBt DMF 25°C 70–85%

Sulfonamide Coupling

Substrate Base Solvent Yield Reference
Sulfonyl chloride + amine Pyridine CH₂Cl₂ 80–90%
Bromoalkane + sulfonamide K₂CO₃ DMF 70–85%

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the piperidine may reduce reaction rates.
    • Solution : Use polar aprotic solvents (DMF, DMSO) to enhance solubility.
  • Competing Side Reactions : Over-alkylation or hydrolysis of intermediates.
    • Solution : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride).
  • Purification : Removal of byproducts (e.g., HCl, pyridinium salts).
    • Solution : Use silica gel chromatography or recrystallization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.